s(+)-2-Amino-1-propanol-3,3,3-d3
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Overview
Description
s(+)-2-Amino-1-propanol-3,3,3-d3: is a deuterated analog of 2-amino-1-propanol, where three hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in studies involving metabolic pathways, reaction mechanisms, and as a tracer in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s(+)-2-Amino-1-propanol-3,3,3-d3 typically involves the deuteration of 2-amino-1-propanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: s(+)-2-Amino-1-propanol-3,3,3-d3 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form deuterated alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products:
Oxidation: Formation of deuterated aldehydes or ketones.
Reduction: Formation of deuterated primary or secondary amines.
Substitution: Formation of deuterated halides or other substituted derivatives.
Scientific Research Applications
Chemistry: s(+)-2-Amino-1-propanol-3,3,3-d3 is used as a chiral building block in the synthesis of complex organic molecules. Its deuterated form allows for detailed studies of reaction mechanisms and kinetic isotope effects.
Biology: In biological research, this compound serves as a tracer to study metabolic pathways and enzyme activities. The incorporation of deuterium provides insights into the dynamics of biochemical processes.
Medicine: this compound is used in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity.
Industry: In industrial applications, this compound is used in the production of deuterated solvents and reagents, which are essential for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of s(+)-2-Amino-1-propanol-3,3,3-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes due to the kinetic isotope effect. This effect can lead to changes in the stability and reactivity of the compound, making it a valuable tool in studying enzyme mechanisms and metabolic pathways.
Comparison with Similar Compounds
2-Amino-1-propanol: The non-deuterated analog of s(+)-2-Amino-1-propanol-3,3,3-d3.
2-Amino-2-methyl-1-propanol: A structurally similar compound with a methyl group instead of deuterium.
2-Amino-1-butanol: A homologous compound with an additional carbon atom in the chain.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it particularly useful in studies requiring isotopic labeling, such as NMR spectroscopy and mass spectrometry. The deuterium atoms also contribute to the compound’s stability and reactivity, offering advantages in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3,3,3-trideuteriopropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMTJMQCTUHRP-SRQSVDBESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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